2-(1,3-dioxoinden-2-ylidene)-2-(4-iodoanilino)acetonitrile
Description
2-(1,3-dioxoinden-2-ylidene)-2-(4-iodoanilino)acetonitrile is an organic compound with a complex structure It features an indene core with a dioxo group, an iodo-substituted aniline moiety, and an acetonitrile group
Properties
IUPAC Name |
2-(1,3-dioxoinden-2-ylidene)-2-(4-iodoanilino)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9IN2O2/c18-10-5-7-11(8-6-10)20-14(9-19)15-16(21)12-3-1-2-4-13(12)17(15)22/h1-8,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGUZHLZSCCHLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C#N)NC3=CC=C(C=C3)I)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C#N)NC3=CC=C(C=C3)I)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoinden-2-ylidene)-2-(4-iodoanilino)acetonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indene core, followed by the introduction of the dioxo group. The iodoaniline moiety is then attached through a nucleophilic substitution reaction. Finally, the acetonitrile group is introduced via a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (such as temperature, pressure, and solvent), and employing efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxoinden-2-ylidene)-2-(4-iodoanilino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of certain atoms within the molecule.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1,3-dioxoinden-2-ylidene)-2-(4-iodoanilino)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoinden-2-ylidene)-2-(4-iodoanilino)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxoinden-2-ylidene)-2-(4-chloroanilino)acetonitrile
- 2-(1,3-dioxoinden-2-ylidene)-2-(4-bromoanilino)acetonitrile
- 2-(1,3-dioxoinden-2-ylidene)-2-(4-fluoroanilino)acetonitrile
Uniqueness
2-(1,3-dioxoinden-2-ylidene)-2-(4-iodoanilino)acetonitrile is unique due to the presence of the iodo group, which can influence its reactivity and interactions with other molecules. The iodo group is larger and more polarizable than other halogens, which can affect the compound’s binding affinity and specificity for certain molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
